Calcium succinate monohydrate
Overview
Description
Calcium succinate monohydrate, also known as butanedioic acid, is a calcium salt . It has the empirical formula C4H4CaO4·H2O and a molecular weight of 174.17 . It is used as a reference standard in the pharmaceutical industry .
Synthesis Analysis
Calcium succinate crystals have been grown using a gel-aided solution growth technique . The structure of the crystal was solved using single-crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The crystal structure of calcium succinate monohydrate reveals a highly polymeric structure. One carboxylate group in the succinate ion is bonded to three different Ca ions, forming a four-membered chelate ring with one Ca ion and unidentate bridge bonds to two other Ca ions .
Scientific Research Applications
Crystal Structure Analysis
Calcium succinate monohydrate (Ca(C4H4O4)·H2O) has been extensively studied for its crystal structure, which is crucial for understanding its various applications. The crystal structure, analyzed through single-crystal X-ray diffraction, reveals that it forms a monoclinic crystal system with specific dimensions and space group. This detailed structural analysis is vital for applications in materials science and crystallography (Mathew, Takagi, Fowler, & Marković, 1994).
EPR Studies in Gamma-Irradiated Crystals
Electron paramagnetic resonance (EPR) studies of gamma-irradiated calcium succinate monohydrate crystals provide insights into the radical formation and structural changes post-irradiation. This research is significant for understanding the behavior of calcium succinate monohydrate under irradiation, which can have implications in radiation chemistry and materials science (Yarbaşı, Karabulut, & Karabulut, 2011).
Immune System Activation
A study on the succinate receptor GPR91, which succinate triggers, reveals its role in enhancing immune responses. While not directly about calcium succinate monohydrate, this research underscores the importance of succinate in biological systems, which can extend to its calcium salt forms in potential medical applications (Rubic et al., 2008).
Composite Material Research
Calcium succinate monohydrate is also researched in the context of composite materials. For instance, a study on succinate-complexed octacalcium phosphate demonstrates how organic substances like succinate can be integrated into calcium phosphate structures, which is significant for applications in bioceramics and material science (Monma & Goto, 1983).
Dielectric and Thermal Behavior
Research on the thermal and dielectric behavior of calcium succinate trihydrate crystals, grown by gel-aided solution growth techniques, is essential for applications in materials science, particularly in understanding the stability and electrical properties of this compound (Binitha & Pradyumnan, 2014).
Interactions in Emulsions
A study focusing on the interactions between octenyl-succinic-anhydride-modified starches and calcium in oil-in-water emulsions provides insights into food science and emulsion technology. Understanding these interactions is critical for developing and improving food products and formulations (Lin et al., 2017).
Biochemical and Mitochondrial Studies
Calcium's influence on NADH and succinate oxidation in rat heart mitochondria highlights the biochemical significance of calcium succinate interactions in cellular respiration and energy metabolism (Panov & Scaduto, 1995).
Lead Poisoning Treatment
A study examining the therapeutic efficiency of succimer, used with calcium and ascorbic acid in the treatment of mild lead poisoning, suggests potential medical applications of calcium in combination with other agents for detoxification processes (Jin et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
calcium;butanedioate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166646 | |
Record name | Calcium succinate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium succinate monohydrate | |
CAS RN |
159389-75-0 | |
Record name | Calcium succinate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium succinate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCIUM SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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